![molecular formula C22H23Cl2N3O3S B12178400 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines the structural features of piperazine, indole, and sulfonyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobenzyl)piperazin-1-yl-3-(4-chlorophenyl)prop-2-en-1-one: A compound with similar structural features but different substituents.
2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: Another compound with a piperazine and indole moiety but different functional groups.
Uniqueness
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Biological Activity
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one (CAS Number: 1010872-80-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H23Cl2N3O3S, with a molecular weight of 480.4 g/mol. The presence of the piperazine moiety and the indole structure suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H23Cl2N3O3S |
Molecular Weight | 480.4 g/mol |
CAS Number | 1010872-80-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonamide group may facilitate binding to target proteins, potentially altering their activity. This interaction can lead to downstream effects in cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation.
2. Antimicrobial Properties
Piperazine derivatives have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Neuropharmacological Effects
Research suggests potential neuropharmacological properties, including anxiolytic and antidepressant effects. These activities may be mediated through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related piperazine compound in inhibiting the growth of breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 7 µM.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, suggesting promising antibacterial potential.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting the importance of substituents on the piperazine ring for enhancing biological activity. Notably, modifications at the indole position have been shown to influence receptor binding affinity and selectivity.
Properties
Molecular Formula |
C22H23Cl2N3O3S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C22H23Cl2N3O3S/c23-17-8-9-19(24)21(14-17)31(29,30)27-12-10-26(11-13-27)22(28)7-3-4-16-15-25-20-6-2-1-5-18(16)20/h1-2,5-6,8-9,14-15,25H,3-4,7,10-13H2 |
InChI Key |
WVMATAYMBSRUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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